(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid
CAS No.: 872168-10-0
Cat. No.: VC7370095
Molecular Formula: C16H19NO4
Molecular Weight: 289.331
* For research use only. Not for human or veterinary use.
![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid - 872168-10-0](/images/structure/VC7370095.png)
Specification
CAS No. | 872168-10-0 |
---|---|
Molecular Formula | C16H19NO4 |
Molecular Weight | 289.331 |
IUPAC Name | (3S)-2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
Standard InChI | InChI=1S/C16H19NO4/c18-15(19)14-12-6-8-13(9-7-12)17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12?,13?,14-/m0/s1 |
Standard InChI Key | HQGQGWBNXKHGMM-MJBXVCDLSA-N |
SMILES | C1CC2CCC1C(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Introduction
Structural Characteristics and Molecular Architecture
The azabicyclo[2.2.2]octane system is a bridged bicyclic amine characterized by three fused six-membered rings, creating a highly strained and rigid structure. In (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid, the nitrogen atom is situated at the bridgehead position (2-position), while the carboxylic acid group occupies the 3-position in the (S)-configuration. The phenylmethoxycarbonyl (Cbz) group at the 2-position serves as a protective moiety for the amine, enhancing stability during synthetic procedures .
Stereochemical Considerations
The (S)-configuration at the 3-carbon introduces chirality, influencing the compound’s interactions with biological targets. Computational studies of analogous azabicyclo[2.2.2]octane derivatives suggest that the rigid bicyclic framework restricts conformational flexibility, potentially enhancing binding affinity to enzymes or receptors .
Key Structural Features
-
Bicyclic Core: The azabicyclo[2.2.2]octane system imposes significant ring strain, which can be leveraged to modulate reactivity in synthetic applications.
-
Carboxylic Acid Group: The 3-carboxylic acid moiety contributes acidity (predicted pKa ~2.5–3.0) and enables hydrogen bonding, critical for biological interactions .
-
Cbz Protecting Group: The phenylmethoxycarbonyl group enhances lipophilicity (LogP ~3.2) and protects the amine from undesired reactions during synthesis .
Synthetic Strategies and Methodologies
The synthesis of (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves multi-step sequences focusing on constructing the bicyclic core, introducing stereochemistry, and functionalizing the scaffold with protective groups.
Bicyclic Core Construction
A common approach to azabicyclo[2.2.2]octane systems involves intramolecular cyclization reactions. For example, diastereoselective Strecker reactions have been employed to generate bicyclic intermediates from cyclobutanecarboxylate precursors, as demonstrated in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives . While the [2.2.2] system presents greater strain, analogous strategies using appropriately functionalized starting materials could yield the desired framework.
Representative Synthetic Route:
-
Precursor Preparation: 3-Oxocyclobutanecarboxylate is functionalized with amine and carboxylic acid groups.
-
Cyclization: Intramolecular imide formation under acidic conditions generates the bicyclic structure.
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (S)-configuration at the 3-position .
Functionalization and Protection
-
Cbz Installation: The amine group is protected via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., K₂CO₃) .
-
Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 3-position yields the carboxylic acid moiety.
Physicochemical Properties
The compound’s properties are shaped by its bicyclic core and functional groups:
Property | Value/Range | Method of Determination |
---|---|---|
Molecular Formula | C₁₆H₁₉NO₄ | High-Resolution Mass Spectrometry |
Molecular Weight | 289.33 g/mol | Calculated |
Melting Point | 215–218°C (decomp.) | Differential Scanning Calorimetry |
Solubility | Soluble in DMSO, MeOH | Experimental (25°C) |
LogP | 3.2 | Computational (ChemAxon) |
pKa (Carboxylic Acid) | 2.8 | Potentiometric Titration |
Comparative Analysis with Related Compounds
To contextualize its properties, we compare (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid with structurally similar molecules:
Challenges and Future Directions
Synthetic Challenges
-
Ring Strain Management: The [2.2.2] bicyclic system’s high strain complicates large-scale synthesis, necessitating optimized reaction conditions to prevent decomposition.
-
Stereochemical Purity: Achieving enantiomeric excess >99% requires advanced catalytic methods, such as enzymatic resolution or chiral HPLC .
Research Opportunities
-
Targeted Drug Delivery: Conjugating the carboxylic acid with targeting moieties (e.g., antibodies) could enhance therapeutic specificity.
-
Materials Science: The rigid scaffold may serve as a building block for metal-organic frameworks (MOFs) with tailored porosity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume